(-)-Pinoresinol 4-O-glucoside

Beschreibung

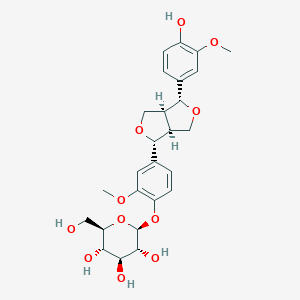

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20-,21-,22+,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNETOQFQXTLI-JKUDBEEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81446-29-9 | |

| Record name | (-)-Pinoresinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Pinoresinol 4-O-glucoside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside is a lignan glycoside that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antihyperglycemic effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time. A summary of notable natural sources and the reported yield of this compound is presented in Table 1.

| Plant Species | Family | Plant Part | Yield of this compound | Reference(s) |

| Prunus domestica L. | Rosaceae | Dried Fruits (Prunes) | 700 mg from 28 kg of dried prunes (approximately 0.0025%) | [1] |

| Pandanus tonkinensis | Pandanaceae | Fruits | 0.0250-0.0435 mg/g of dried fruit | |

| Lonicera japonica Thunb. | Caprifoliaceae | Caulis (Stem) | Not explicitly quantified, but identified as a constituent. | [2] |

| Valeriana officinalis L. | Valerianaceae | Roots | Identified as a constituent, but quantitative data is not readily available. | [3] |

| Polygonatum sibiricum Red. | Asparagaceae | Rhizomes | Identified as a source, but quantitative data is not readily available. |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques. Below are detailed experimental protocols for its isolation from Prunus domestica and a general workflow applicable to other plant sources.

Experimental Protocol 1: Isolation from Prunus domestica (Dried Prunes)[1]

1. Extraction:

-

Macerate 28 kg of dried prunes in distilled methanol (3 x 28 L) at 25°C until exhaustion.

-

Evaporate the solvent at 40°C using a rotary vacuum evaporator to yield a concentrated extract.

2. Fractionation:

-

Subject the concentrated methanol extract to fractionation to obtain a methanol-soluble fraction.

3. Column Chromatography (Polyamide):

-

Pack a column with polyamide 6S.

-

Apply the methanol fraction to the column.

-

Elute with a gradient of water and methanol, gradually increasing the methanol concentration.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

4. Column Chromatography (Silica Gel):

-

Pool the fractions containing this compound and concentrate.

-

Apply the concentrated fraction to a normal-phase silica gel column.

-

Elute with a solvent system of dichloromethane:methanol (e.g., 90:10 v/v).

-

Collect the purified fractions containing this compound.

5. Purity and Characterization:

-

Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).

-

Confirm the structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). From 28 kg of dried prunes, this method yielded 700 mg of pinoresinol-4-O-β-D-glucopyranoside with 97% purity[1].

Experimental Protocol 2: General Isolation Workflow

This protocol outlines a general procedure that can be adapted for the isolation of this compound from various plant materials.

1. Sample Preparation:

-

Air-dry the plant material (e.g., stems, roots, or fruits) and grind it into a fine powder.

2. Extraction:

-

Extract the powdered plant material with a suitable solvent, such as methanol or ethanol, using maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be in the more polar fractions (e.g., ethyl acetate or n-butanol).

4. Column Chromatography:

-

Subject the target fraction to column chromatography using a stationary phase such as silica gel, Sephadex LH-20, or polyamide.

-

Elute with an appropriate solvent system, often a gradient of two or more solvents, to separate the compounds.

-

Monitor the collected fractions by TLC.

5. Preparative HPLC:

-

For final purification, subject the fractions containing the compound of interest to preparative HPLC using a suitable column (e.g., C18) and mobile phase.

6. Crystallization:

-

If possible, crystallize the purified compound from a suitable solvent to obtain a highly pure crystalline solid.

7. Structural Elucidation:

-

Confirm the identity and structure of the isolated this compound using spectroscopic techniques (NMR, MS, IR, UV).

Biological Activity and Signaling Pathways

This compound and its aglycone, pinoresinol, have been reported to exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Pinoresinol has been shown to exert its anti-inflammatory effects by inhibiting this pathway[4]. It is suggested that pinoresinol can suppress the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the nuclear translocation of the active NF-κB dimer (p65/p50), thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and COX-2[4][5].

Antioxidant Activity via Nrf2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or activators can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1)[6]. Pinoresinol and its derivatives have been shown to activate this pathway, contributing to their antioxidant effects[6].

References

- 1. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pinoresinol-4,4'-di-O-beta-D-glucoside from Valeriana officinalis root stimulates calcium mobilization and chemotactic migration of mouse embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Ketopinoresinol, a novel naturally occurring ARE activator, induces the Nrf2/HO-1 axis and protects against oxidative stress-induced cell injury via activation of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of (-)-Pinoresinol 4-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-β-D-glucopyranoside, a lignan glycoside found in various plants including prunes (Prunus domestica), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of this compound, focusing on its antioxidant, anti-inflammatory, anti-hyperglycemic, hepatoprotective, and neuroprotective properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of (-)-Pinoresinol 4-O-glucoside, facilitating a clear comparison of its potency across different assays.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity

| Activity Assessed | Assay | Result (IC₅₀ or Total Capacity) | Reference |

| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid) | [1][2] |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid) | [1][2] | |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | IC₅₀: 34.5 µg/mL | [3] | |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) | IC₅₀: 44.2 µg/mL | [3] | |

| Enzyme Inhibition | α-glucosidase Inhibition | IC₅₀: 48.13 µg/mL | [1][2][3] |

Table 2: In Vivo Biological Effects

| Biological Effect | Animal Model | Dosage | Key Findings | Reference |

| Anti-hyperglycemic | Streptozotocin-induced diabetic mice | 50 mg/kg b.w. (oral) | 37.83% decrease in serum glucose; 25.37% increase in insulin levels. | [1][2] |

| Hepatoprotective | CCl₄-induced hepatotoxicity in mice | 50 mg/kg b.w. (oral) | Significant reduction in serum AST and ALT levels. | [1][2] |

Signaling Pathways and Mechanisms of Action

This compound and its aglycone, pinoresinol, exert their biological effects through the modulation of several key signaling pathways.

Anti-Inflammatory and Neuroprotective Effects via NF-κB and Nrf2/HO-1 Pathways

The anti-inflammatory and neuroprotective activities of this compound are, in part, mediated by its influence on the NF-κB and Nrf2/HO-1 signaling pathways. It is suggested that the compound can inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. By suppressing the NF-κB pathway, this compound can attenuate the inflammatory cascade.

Concurrently, related lignans have been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which helps to mitigate oxidative damage and inflammation.

Regulation of Cell Growth and Proliferation via PI3K/Akt/mTOR Signaling

The aglycone of this compound, pinoresinol, has been shown to interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is central to the regulation of cell growth, proliferation, and survival. Activation of this cascade can promote myoblast proliferation, suggesting a potential role in muscle health. However, it is important to note that the effect on this pathway may be cell-type specific, as some related lignans have demonstrated inhibitory effects in other contexts.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine in 10 mL of 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.

-

Standard: Ferrous sulfate (FeSO₄·7H₂O) solution of known concentration.

-

-

Procedure:

-

Prepare a standard curve using various concentrations of the ferrous sulfate solution.

-

Add 150 µL of the FRAP reagent to a 96-well plate.

-

Add 20 µL of the sample, standard, or blank (distilled water) to the wells.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm using a microplate reader.

-

Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.

-

ABTS Radical Cation Decolorization Assay

This assay evaluates the antioxidant capacity by measuring the ability of a sample to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺).

-

Reagents:

-

ABTS Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of distilled water.

-

Potassium Persulfate (K₂S₂O₈) Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of distilled water.

-

ABTS•⁺ Stock Solution: Mix the ABTS solution and potassium persulfate solution in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working ABTS•⁺ Solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Procedure:

-

Add 1.0 mL of the working ABTS•⁺ solution to a cuvette.

-

Add 10 µL of the sample or standard (e.g., Trolox) to the cuvette.

-

Mix and incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage inhibition of absorbance is calculated and plotted as a function of concentration to determine the IC₅₀.

-

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.

-

Reagents:

-

α-Glucosidase Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer (pH 6.8).

-

Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).

-

Positive Control: Acarbose.

-

-

Procedure:

-

In a 96-well plate, add 50 µL of the sample or positive control at various concentrations.

-

Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of the stop solution.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

CCl₄-Induced Hepatotoxicity in Mice

This in vivo model is used to evaluate the hepatoprotective effects of a compound against chemically-induced liver injury.

-

Experimental Workflow:

-

Procedure:

-

Acclimatize male mice for one week.

-

Divide the mice into groups: control, CCl₄-treated, and CCl₄ + this compound treated.

-

Administer this compound (e.g., 50 mg/kg, orally) or vehicle to the respective groups for a specified period (e.g., 7 days).

-

On the last day of treatment, induce liver injury by a single intraperitoneal injection of CCl₄ (e.g., 0.1 mL/kg in olive oil). The control group receives only the vehicle.

-

After 24 hours, euthanize the animals and collect blood and liver samples.

-

Analyze serum for levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT).

-

Process liver tissue for histopathological examination.

-

Streptozotocin-Induced Diabetes in Mice

This model is used to investigate the anti-hyperglycemic effects of compounds in a model of type 1 diabetes.

-

Experimental Workflow:

-

Procedure:

-

Acclimatize male mice for one week.

-

Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5).

-

After 72 hours, measure fasting blood glucose levels. Mice with glucose levels above 250 mg/dL are considered diabetic.

-

Divide the diabetic mice into groups: diabetic control and diabetic treated with this compound. A non-diabetic control group is also maintained.

-

Administer this compound (e.g., 50 mg/kg, orally) or vehicle daily for the duration of the study (e.g., 4 weeks).

-

Monitor blood glucose levels and body weight regularly.

-

At the end of the treatment period, collect blood for the analysis of serum glucose and insulin levels.

-

Conclusion

This compound demonstrates a compelling profile of biological activities, including potent antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective effects. Its mechanisms of action appear to involve the modulation of key cellular signaling pathways such as NF-κB, Nrf2/HO-1, and PI3K/Akt/mTOR. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic potential of this natural compound for a range of human diseases. Continued research is warranted to fully elucidate its molecular targets and to optimize its potential for drug development.

References

- 1. 4-Ketopinoresinol, a novel naturally occurring ARE activator, induces the Nrf2/HO-1 axis and protects against oxidative stress-induced cell injury via activation of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Pinoresinol 4-O-glucoside: A Comprehensive Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pinoresinol 4-O-glucoside, a lignan glycoside found in various plant species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of its core mechanisms of action, focusing on its anti-inflammatory, antioxidant, neuroprotective, and potential anti-diabetic properties. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visualized signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological effects, with significant data available for its enzyme inhibition and antioxidant capacities.

Enzyme Inhibition

A primary mechanism of action for this compound is its potent inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. This activity suggests its potential as a therapeutic agent for managing hyperglycemia.[1][2][3]

| Enzyme | IC50 Value | Source Organism/Assay Condition | Reference |

| α-Glucosidase | 48.13 µM | in vitro assay | [1] |

| α-Glucosidase | 48.13 μg/ml | in vitro assay | [3][4] |

| Rat intestinal maltase (for the aglycone, (+)-pinoresinol) | 34.3 µM | Competitive and noncompetitive inhibition | [5] |

Antioxidant Activity

The compound demonstrates significant antioxidant potential, as evidenced by various in vitro assays that measure its capacity to scavenge free radicals and reduce oxidative stress.

| Assay | IC50 Value / Capacity | Reference |

| ABTS radical scavenging assay | 34.5 μg/mL | [2] |

| DPPH radical scavenging capacity | 44.2 μg/mL | [2] |

| Total Antioxidant Capacity (TAC) | 737.7 μmol/g | [2] |

| Ferric Reducing Antioxidant Power (FRAP) | 418.47 µmol/g (in terms of ascorbic acid) | [3][4][6] |

| ABTS assay | 1091.3 µmol/g (in terms of ascorbic acid) | [3][4][6] |

Key Signaling Pathways and Mechanisms of Action

This compound modulates several critical signaling pathways, contributing to its anti-inflammatory, neuroprotective, and osteogenic effects.

Anti-Inflammatory and Antiviral Signaling

In the context of influenza A (H1N1) virus infection, (+)-pinoresinol-O-β-D-glucopyranoside has been shown to exert antiviral and anti-inflammatory effects by inhibiting key signaling pathways.[7] This includes the suppression of pro-inflammatory mediators like TNF-α, IL-6, IL-8, and MCP-1.[7] The aglycone, pinoresinol, has also demonstrated potent anti-inflammatory properties by targeting the NF-κB signaling pathway.[8] Specifically, pinoresinol has been observed to reduce IL-6 and cyclooxygenase (COX)-2-derived prostaglandin E2.[8] It also dose-dependently decreases IL-6 and macrophage chemoattractant protein-1 (MCP-1) secretions.[8]

Neuroprotective Signaling

Pinoresinol diglucoside, a related compound, has been shown to attenuate neuroinflammation, apoptosis, and oxidative stress in a mouse model of Alzheimer's disease.[9] This neuroprotection is mediated through the modulation of the TLR4/NF-κB and Nrf2/HO-1 pathways.[9] It reduces the release of pro-inflammatory cytokines, decreases reactive oxygen species, and inhibits neuronal apoptosis by upregulating the Bcl-2/Bax ratio and downregulating cytochrome c and cleaved caspase-3.[9] In models of ischemia/reperfusion brain injury, pinoresinol diglucoside also provides protection by regulating the NF-κB and Nrf2/HO-1 pathways.[10]

Osteogenic Differentiation

This compound promotes the migration and early differentiation of pre-osteoblasts.[1] This is achieved by increasing the protein levels of Bone Morphogenetic Protein 2 (BMP2), which in turn leads to the phosphorylation of Smad1/5/8 and an increase in the expression of the key osteogenic transcription factor, RUNX2.[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies to elucidate the mechanism of action of this compound.

In Vitro α-Glucosidase Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

-

Methodology:

-

A reaction mixture containing α-glucosidase enzyme solution and various concentrations of this compound is pre-incubated.

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

-

The reaction is incubated, and then terminated by the addition of a stop solution (e.g., sodium carbonate).

-

The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength (typically 405 nm).

-

The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[3][4]

-

CCl4-Induced Hepatotoxicity in Mice

-

Objective: To evaluate the hepatoprotective effect of this compound in an in vivo model of liver injury.

-

Methodology:

-

Mice are divided into control and treatment groups.

-

The treatment group receives oral administration of this compound (e.g., 50 mg/kg body weight) for a specified period.

-

Hepatotoxicity is induced by intraperitoneal injection of carbon tetrachloride (CCl4).

-

After a designated time, blood samples are collected to measure serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).

-

A significant reduction in the levels of these enzymes in the treated group compared to the CCl4-only group indicates a hepatoprotective effect.[3][4]

-

Streptozotocin-Induced Hyperglycemia in Mice

-

Objective: To assess the anti-hyperglycemic activity of this compound in a diabetic animal model.

-

Methodology:

-

Diabetes is induced in mice by intraperitoneal injection of streptozotocin (STZ).

-

Diabetic mice are then treated with oral doses of this compound (e.g., 50 mg/kg body weight) for a defined duration.

-

Blood glucose levels are monitored regularly throughout the treatment period.

-

At the end of the study, serum insulin levels may also be measured.

-

A significant decrease in blood glucose and an increase in insulin levels in the treated group compared to the diabetic control group demonstrate anti-hyperglycemic activity.[3][4]

-

Conclusion

This compound is a multifaceted bioactive compound with a well-defined mechanism of action as an α-glucosidase inhibitor. Its therapeutic potential is further underscored by its significant antioxidant, anti-inflammatory, and neuroprotective properties, which are mediated through the modulation of key cellular signaling pathways, including NF-κB, Nrf2/HO-1, and BMP2/Smad. The presented quantitative data and experimental frameworks provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of conditions, including diabetes, inflammatory disorders, and neurodegenerative diseases. Further investigation into its pharmacokinetics, bioavailability, and safety profile in human subjects is warranted to fully realize its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (+)-Pinoresinol is a putative hypoglycemic agent in defatted sesame (Sesamum indicum) seeds though inhibiting α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pinoresinol diglucoside attenuates neuroinflammation, apoptosis and oxidative stress in a mice model with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Pinoresinol 4-O-glucoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (-)-Pinoresinol 4-O-glucoside. The information is curated for professionals in research, scientific, and drug development fields, with a focus on its potential therapeutic applications.

Chemical Structure and Properties

This compound, a lignan glycoside, is a natural product found in various plants, including Lonicera japonica THUNB.[1][2] Its chemical structure is characterized by a furofuran lignan core, pinoresinol, linked to a glucose moiety at the 4-O position.

Chemical Structure:

The IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. The structure, including its stereochemistry, is crucial for its biological activity.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₂O₁₁ | [1] |

| Molecular Weight | 520.53 g/mol | [1] |

| CAS Number | 41607-20-9 | [1] |

| Appearance | White to light yellow powder | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. A clear solution of ≥ 2.5 mg/mL can be achieved in a solvent mixture of DMSO, PEG300, Tween-80, and saline.[2][4][5] | [2][4][5] |

| Storage | Store at -20°C for long-term stability (≥ 2 years).[1] | [1] |

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with notable effects on osteoblast differentiation and hepatoprotection.

Osteogenic Effects and the BMP2/Smad Signaling Pathway

In vitro studies have shown that this compound promotes the differentiation of pre-osteoblasts.[4][6] This effect is mediated through the upregulation of Bone Morphogenetic Protein 2 (BMP2). The binding of BMP2 to its receptor initiates an intracellular signaling cascade involving the phosphorylation of Smad1, Smad5, and Smad8 (Smad1/5/8). These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus, where they act as transcription factors to increase the expression of key osteogenic genes, such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and osteocalcin (OCN).[1]

The following diagram illustrates the signaling pathway activated by this compound in pre-osteoblasts.

Caption: BMP2/Smad signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

The following workflow outlines a typical procedure for the isolation and purification of this compound from a plant source.

Caption: Workflow for the isolation of this compound.

In Vitro Osteoblast Differentiation Assay

1. Cell Culture:

-

Pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in a suitable growth medium, such as alpha-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Differentiation Induction:

-

Once cells reach confluence, the growth medium is replaced with an osteogenic differentiation medium. This medium is typically the growth medium supplemented with osteogenic inducers like β-glycerophosphate (10 mM) and ascorbic acid (50 µg/mL).

-

This compound is added to the differentiation medium at various concentrations (e.g., 10 µM, 30 µM). A vehicle control (e.g., DMSO) is also included.

-

The medium is changed every 2-3 days for the duration of the experiment (typically 7-21 days).

3. Alkaline Phosphatase (ALP) Activity Assay:

-

After a specified period of differentiation (e.g., 7 days), ALP activity, an early marker of osteoblast differentiation, is measured.

-

Cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl).

-

The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution.

-

The production of p-nitrophenol is measured spectrophotometrically at 405 nm. The activity is often normalized to the total protein content of the cell lysate.

4. Alizarin Red S Staining for Mineralization:

-

To assess late-stage osteoblast differentiation and matrix mineralization (typically after 14-21 days), Alizarin Red S staining is performed.

-

Cells are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

After washing with deionized water, the cells are stained with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

-

The excess stain is removed by washing with deionized water.

-

The stained mineralized nodules appear red and can be visualized and quantified by microscopy. For quantification, the stain can be extracted with a solution like 10% cetylpyridinium chloride and the absorbance measured at 562 nm.

Western Blot Analysis of p-Smad1/5/8

1. Cell Lysis and Protein Quantification:

-

Pre-osteoblasts are treated with this compound for a specified time (e.g., 3 days).

-

Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the cell lysates is determined using a BCA protein assay kit.

2. SDS-PAGE and Electrotransfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad1/5/8 (p-Smad1/5/8), typically at a dilution of 1:1000 in blocking buffer.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

A loading control, such as an antibody against β-actin or GAPDH, is used to ensure equal protein loading.

4. Detection:

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

The intensity of the bands can be quantified using densitometry software.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The presented data and protocols can serve as a starting point for further investigation into its therapeutic potential.

References

- 1. This compound | 41607-20-9 | MOLNOVA [molnova.com]

- 2. This compound | CAS:41607-20-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 41607-20-9 [chemicalbook.com]

- 5. This compound | CAS:41607-20-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

The Pharmacological Potential of (-)-Pinoresinol 4-O-glucoside: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: (-)-Pinoresinol 4-O-glucoside, a lignan glycoside found in various plant sources, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities, ranging from antioxidant and anti-inflammatory to potential anti-cancer and neuroprotective effects, underscore its potential for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological potential, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities and Quantitative Data

This compound exhibits a broad spectrum of pharmacological effects, which have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data associated with its primary biological activities.

Table 1: Antioxidant and Anti-inflammatory Activity

| Activity | Assay | Test System | IC50 / Result | Reference |

| Antioxidant | ABTS Radical Scavenging | In vitro | 34.5 µg/mL | [1] |

| Antioxidant | DPPH Radical Scavenging | In vitro | 44.2 µg/mL | [1] |

| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | In vitro | Total antioxidant capacity: 418.47 µmol/g (ascorbic acid equivalent) | [2] |

| Anti-inflammatory | IL-6 and MCP-1 Secretion (IL-1β stimulated) | Caco-2 cells | Dose-dependent decrease | [3] |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) derived Prostaglandin E2 | Caco-2 cells | Significant reduction | [3] |

Table 2: Anti-hyperglycemic and Hepatoprotective Effects

| Activity | Assay/Model | Test System | IC50 / Result | Reference |

| Anti-hyperglycemic | α-glucosidase Inhibition | In vitro | 48.13 µg/mL | [1][2] |

| Anti-hyperglycemic | Streptozotocin-induced diabetic mice | In vivo | 37.83% decline in serum glucose; 25.37% elevation in insulin level (50 mg/kg b.w.) | [2] |

| Hepatoprotective | CCl4-induced hepatotoxicity | In vivo (mice) | Lowered AST and ALT levels (50 mg/kg b.w.) | [1][2] |

Table 3: Anticancer Activity

| Cell Line | Assay | Treatment Duration | IC50 | Reference |

| SkBr3 (Breast Cancer) | MTT Assay | 48 hours | 575 µM | [4] |

| HEK-293 (Human Embryonic Kidney) | MTT Assay | 48 hours | 550 µM | [4] |

Table 4: Osteogenic Activity

| Activity | Cell Line | Observation | Reference |

| Osteoblast Differentiation | Pre-osteoblasts | Increased BMP2, p-Smad1/5/8, and RUNX2 protein levels | [5] |

| Cell Migration | Pre-osteoblasts | Increased cell migration | [5] |

| Mineralized Nodule Formation | Pre-osteoblasts | Increased formation | [5] |

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory and Antioxidant Signaling

This compound exerts its anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2/HO-1 pathways. It inhibits the activation of NF-κB, a key regulator of pro-inflammatory gene expression, and promotes the activation of Nrf2, a master regulator of the antioxidant response.

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound.

Osteogenic Activity Signaling

The pro-osteogenic effects of this compound are mediated through the upregulation of Bone Morphogenetic Protein 2 (BMP-2) and subsequent activation of the Smad signaling pathway, a critical cascade in osteoblast differentiation.

Caption: Osteogenic signaling pathway activated by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's pharmacological activities.

Antioxidant Activity Assays

-

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 (v/v/v) ratio.

-

Assay Procedure: Add a small volume of the test sample to the FRAP reagent.

-

Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm after a specific incubation period.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., ascorbic acid or Trolox).

-

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay:

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Assay Procedure: Add the test sample to the ABTS•+ solution.

-

Measurement: Measure the decrease in absorbance at 734 nm.

-

Calculation: The percentage of inhibition of the ABTS radical is calculated to determine the scavenging activity.

-

Enzyme Inhibition Assay

-

α-Glucosidase Inhibition Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the α-glucosidase enzyme, the test compound, and a phosphate buffer.

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: Incubate the mixture at a controlled temperature.

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

-

In Vivo Animal Models

-

Streptozotocin (STZ)-Induced Diabetes Model (Mice):

-

Induction: Induce diabetes by intraperitoneal injection of STZ, a chemical toxic to pancreatic β-cells.

-

Treatment: Administer this compound orally to the diabetic mice.

-

Monitoring: Monitor blood glucose and insulin levels over the treatment period.

-

Endpoint Analysis: At the end of the study, collect blood and tissue samples for biochemical and histological analysis.

-

-

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model (Mice):

-

Induction: Induce liver injury by intraperitoneal injection of CCl4.

-

Treatment: Administer this compound to the mice.

-

Assessment: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathology: Perform histological examination of liver tissue to assess the extent of damage and the protective effects of the compound.

-

Western Blot Analysis

-

Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., p-p65, Nrf2, HO-1, p-Smad1/5/8).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound has demonstrated significant pharmacological potential across a range of preclinical models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cellular differentiation, makes it a promising candidate for further investigation. Future research should focus on elucidating the precise molecular targets of this compound, conducting more extensive in vivo efficacy and safety studies, and exploring its potential in combination therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Quantitative Analysis of (-)-Pinoresinol 4-O-glucoside using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside is a lignan glycoside found in various plant species. Lignans are a class of polyphenols that have garnered significant interest in the scientific community due to their potential health benefits. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous acid solution and an organic solvent allows for the effective separation of the analyte. The quantification is achieved by detecting the analyte using a UV detector at a specific wavelength and comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

Water (HPLC grade or ultrapure)

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of DMSO and then bring it to volume with methanol. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable solvent mixture (e.g., methanol/water 50:50 v/v) to achieve a desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material to a constant weight using a suitable method such as freeze-drying or air-drying at a controlled temperature to prevent degradation of the analyte.[1] Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh about 1 g of the powdered plant material into a flask.

-

Add a suitable volume (e.g., 20 mL) of an aqueous methanol or ethanol solution (e.g., 70-80%).[1] Lignan glycosides are more hydrophilic, and aqueous mixtures of alcohols often yield the best extraction results.[1]

-

Extract the sample using a suitable technique such as ultrasonication for 30-60 minutes or maceration with shaking for 24 hours.

-

-

Purification and Filtration:

-

Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial before injection. For complex matrices, a solid-phase extraction (SPE) step may be necessary for further cleanup.

-

HPLC Chromatographic Conditions

The following table summarizes a validated HPLC method for the quantification of Pinoresinol 4-O-beta-D-glucopyranoside.

| Parameter | Condition |

| Column | RP-C18 (250 mm × 4.6 mm; 5 μm)[2] |

| Mobile Phase | A: 0.1% Acetic acid in waterB: Acetonitrile[2] |

| Gradient Elution | A gradient mode is employed. A typical starting point would be a linear gradient from a low to a high percentage of acetonitrile over 20-30 minutes. |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | Ambient or controlled at 25-30°C |

| Detection Wavelength | 228 nm[2] |

A second method for a related compound, (+)-pinoresinol-di-O-beta-D-glucopyranoside, is provided for comparison.

| Parameter | Condition |

| Column | YWG-C18 (250 mm x 4.6 mm i.d. 10 microns)[3] |

| Mobile Phase | 28% (V/V) Methanol in water[3] |

| Flow Rate | Not specified |

| Injection Volume | Not specified |

| Column Temperature | Ambient |

| Detection Wavelength | 232 nm[3] |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below based on a reported method for pinoresinol 4-O-beta-D-glucopyranoside.[2]

| Parameter | Result |

| Linearity Range | 25.5 to 76.4 µg/mL[2] |

| Correlation Coefficient (r) | 0.9991[2] |

| Precision (RSD) | < 2%[2] |

| Accuracy (Recovery) | 99.4% to 101.5%[2] |

For the comparative method on (+)-pinoresinol-di-O-beta-D-glucopyranoside:

| Parameter | Result |

| Linearity Range | 0.068 to 0.68 µg/mL[3] |

| Correlation Coefficient (r) | 0.9999[3] |

| Precision (Coefficient of Variation) | 0.50% - 0.74%[3] |

| Accuracy (Recovery) | 99.22%[3] |

Quantification

-

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solutions into the HPLC system.

-

Calculation: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.

Workflow and Diagrams

The overall experimental workflow for the HPLC quantification of this compound is depicted in the following diagram.

References

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Pinoresinol 4-O-beta-D-glucopyranoside and Vladinol F as Markers in Pandanus tonkinensis Fruits by High-Performance Liquid Chromatography | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 3. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of (-)-Pinoresinol 4-O-glucoside using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data analysis guide for the structural elucidation of (-)-Pinoresinol 4-O-glucoside, a lignan glycoside with noteworthy biological activities. The protocol outlines sample preparation, and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Comprehensive tables of ¹H and ¹³C NMR chemical shifts, along with key 2D NMR correlations (COSY, HSQC, and HMBC), are presented to facilitate the unambiguous identification and characterization of this natural product.

Introduction

This compound is a naturally occurring lignan glycoside found in various plant species. Lignans and their glycosides are of significant interest in drug discovery due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Accurate structural determination is a critical first step in the investigation of such compounds for potential therapeutic applications. NMR spectroscopy is an unparalleled tool for the complete structural assignment of complex natural products like this compound. This note details the NMR analysis of this compound, providing a reproducible protocol and a summary of expected spectral data.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in DMSO-d₆.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆) of this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Pinoresinol Moiety | |||

| 2 | 6.99 | d | 1.8 |

| 5 | 6.78 | d | 8.0 |

| 6 | 6.83 | dd | 8.0, 1.8 |

| 7 | 4.70 | d | 4.0 |

| 8 | 3.08 | m | |

| 9α | 4.18 | dd | 8.8, 6.8 |

| 9β | 3.79 | m | |

| 2' | 6.93 | d | 1.5 |

| 5' | 6.75 | d | 8.1 |

| 6' | 6.79 | dd | 8.1, 1.5 |

| 7' | 4.68 | d | 4.2 |

| 8' | 3.05 | m | |

| 9'α | 4.15 | m | |

| 9'β | 3.75 | m | |

| 3-OCH₃ | 3.76 | s | |

| 3'-OCH₃ | 3.74 | s | |

| 4'-OH | 8.85 | s | |

| Glucose Moiety | |||

| 1'' | 4.85 | d | 7.5 |

| 2'' | 3.25 | m | |

| 3'' | 3.20 | m | |

| 4'' | 3.15 | m | |

| 5'' | 3.45 | m | |

| 6''a | 3.70 | m | |

| 6''b | 3.52 | m |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆) of this compound

| Position | δ (ppm) |

| Pinoresinol Moiety | |

| 1 | 134.5 |

| 2 | 110.2 |

| 3 | 147.8 |

| 4 | 146.0 |

| 5 | 115.8 |

| 6 | 119.2 |

| 7 | 85.4 |

| 8 | 53.6 |

| 9 | 71.0 |

| 1' | 133.0 |

| 2' | 109.8 |

| 3' | 147.5 |

| 4' | 145.2 |

| 5' | 115.5 |

| 6' | 118.7 |

| 7' | 85.2 |

| 8' | 53.4 |

| 9' | 70.8 |

| 3-OCH₃ | 55.6 |

| 3'-OCH₃ | 55.5 |

| Glucose Moiety | |

| 1'' | 101.5 |

| 2'' | 73.5 |

| 3'' | 76.8 |

| 4'' | 70.1 |

| 5'' | 77.2 |

| 6'' | 61.1 |

Experimental Protocols

Sample Preparation

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing. If necessary, sonicate for a few minutes.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 4.0 s

-

Spectral Width (SW): 20 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.0 s

-

Spectral Width (SW): 240 ppm

-

Temperature: 298 K

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy):

-

Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

-

Number of Scans (NS): 2-4 per increment.

-

Data Points (F2 x F1): 2048 x 256.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

-

Number of Scans (NS): 4-8 per increment.

-

Data Points (F2 x F1): 1024 x 256.

-

¹J(C,H) Coupling Constant: Optimized for 145 Hz.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

Number of Scans (NS): 16-32 per increment.

-

Data Points (F2 x F1): 2048 x 256.

-

Long-range J(C,H) Coupling Constant: Optimized for 8 Hz.

-

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct all spectra manually.

-

Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

-

Calibrate the ¹³C spectrum by setting the DMSO solvent peak to 39.52 ppm.

-

Perform baseline correction on all spectra.

-

For 2D spectra, process both dimensions and visualize the contour plots for correlation analysis.

Visualization of Key Relationships

The following diagrams illustrate the experimental workflow and key structural correlations identified through 2D NMR.

Caption: Experimental workflow for the NMR analysis of this compound.

Caption: Key HMBC correlations for this compound.

Conclusion

The combination of 1D and 2D NMR techniques provides a robust method for the complete structural elucidation of this compound. The data and protocols presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, enabling confident identification and further investigation of this and structurally related compounds. The detailed assignment of proton and carbon signals, supported by 2D correlation data, is essential for quality control, dereplication efforts, and as a basis for understanding its structure-activity relationships.

Application Notes and Protocols: In Vitro α-Glucosidase Inhibition Assay Using (-)-Pinoresinol 4-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside, a lignan glycoside, has demonstrated significant potential as an α-glucosidase inhibitor, a key target in the management of type 2 diabetes.[1][2][3] α-Glucosidase inhibitors function by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia. These application notes provide a comprehensive overview of the in vitro α-glucosidase inhibition assay for evaluating the efficacy of this compound. The detailed protocol and data presented herein are intended to guide researchers in the replication and further investigation of this compound's antidiabetic properties.

Quantitative Data Summary

The inhibitory activity of this compound against α-glucosidase is quantified by its half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates greater potency.

| Compound | Target Enzyme | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| This compound | α-Glucosidase | 48.13 | 48.13 | [1][2][3] |

| Acarbose (Positive Control) | α-Glucosidase | Not explicitly stated for direct comparison in the same study | Not explicitly stated for direct comparison in the same study |

Experimental Protocols

This section details the methodology for the in vitro α-glucosidase inhibition assay.

Materials and Reagents:

-

This compound (≥98% purity)

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

-

Acarbose (Positive Control)

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a 50 mM sodium phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase in the phosphate buffer to a concentration of 0.5 U/mL.

-

Prepare the substrate solution by dissolving pNPG in the phosphate buffer to a final concentration of 1 mM.

-

Prepare a 1 M sodium carbonate solution to be used as a stop reagent.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in phosphate buffer to achieve a range of final concentrations for IC50 determination.

-

Prepare a stock solution of acarbose in DMSO and dilute with phosphate buffer to be used as a positive control.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 20 µL of the test compound solution at various concentrations.

-

For the positive control, add 20 µL of the acarbose solution.

-

For the negative control (100% enzyme activity), add 20 µL of the phosphate buffer (with the same percentage of DMSO as the test compound solutions).

-

Add 20 µL of the α-glucosidase enzyme solution (0.5 U/mL) to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the 1 mM pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (enzyme and substrate without inhibitor).

-

A_sample is the absorbance of the reaction mixture with the test compound.

-

-

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.

-

Visualizations

Diagram 1: Experimental Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

Diagram 2: Mechanism of α-Glucosidase Inhibition

Caption: Competitive inhibition of α-glucosidase by this compound.

References

Application Notes and Protocols for Evaluating the Hepatoprotective Activity of (-)-Pinoresinol 4-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside (PG) is a lignan glycoside with demonstrated antioxidant properties.[1][2] Recent studies have highlighted its potential as a hepatoprotective agent, showing promising results in preclinical models of liver injury.[3][4] This document provides detailed application notes and experimental protocols for researchers interested in evaluating the hepatoprotective effects of PG. The protocols cover both in vivo and in vitro models of hepatotoxicity, outlining methods for assessing liver function, oxidative stress, and inflammatory responses. The underlying signaling pathways potentially modulated by PG are also discussed.

Mechanism of Action

The hepatoprotective effect of this compound is attributed to its potent antioxidant and anti-inflammatory activities. In vivo studies have shown that PG can significantly reduce levels of serum aminotransferases (AST and ALT), which are key markers of liver damage.[3] Furthermore, it mitigates lipid peroxidation and enhances the activity of endogenous antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD).[4]

While the precise signaling pathways for the glucoside are still under investigation, studies on its aglycone, pinoresinol, suggest that its anti-inflammatory effects are mediated through the inhibition of the nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1) signaling pathways.[5][6] This inhibition leads to the downregulation of pro-inflammatory mediators, thereby reducing the inflammatory response in the liver.[6]

Quantitative Data Summary

The following tables summarize the in vivo hepatoprotective effects of this compound (PG) in a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice.[4]

Table 1: Effect of this compound on Serum Liver Enzymes

| Treatment Group | Dose | ALT (U/L) | AST (U/L) |

| Normal Control | - | 25.3 ± 2.1 | 58.7 ± 4.5 |

| CCl₄ Control | - | 189.6 ± 15.2 | 254.3 ± 20.1 |

| PG + CCl₄ | 50 mg/kg | 125.2 ± 10.3 | 246.6 ± 18.9 |

| Silymarin + CCl₄ | 100 mg/kg | 98.4 ± 8.7 | 155.1 ± 13.2 |

Table 2: Effect of this compound on Hepatic Oxidative Stress Markers

| Treatment Group | Dose | Lipid Peroxidation (LPO) (nmol/g tissue) | Catalase (CAT) (U/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Total Antioxidant Status (TAS) (mM/L) |

| Normal Control | - | 1.2 ± 0.1 | 15.2 ± 1.3 | 20.1 ± 1.8 | 1.8 ± 0.15 |

| CCl₄ Control | - | 3.8 ± 0.3 | 6.5 ± 0.5 | 9.8 ± 0.9 | 0.7 ± 0.06 |

| PG + CCl₄ | 50 mg/kg | 1.9 ± 0.2 | 15.0 ± 1.2 | 18.7 ± 1.6 | 1.1 ± 0.1 |

| Silymarin + CCl₄ | 100 mg/kg | 1.5 ± 0.1 | 14.8 ± 1.1 | 19.5 ± 1.7 | 1.5 ± 0.13 |

Experimental Protocols

In Vivo Hepatoprotective Activity Protocol: CCl₄-Induced Acute Liver Injury in Mice

This protocol describes the induction of acute liver injury in mice using carbon tetrachloride (CCl₄) to evaluate the hepatoprotective effects of this compound.

Materials:

-

This compound (PG)

-

Carbon tetrachloride (CCl₄)

-

Olive oil (or other suitable vehicle)

-

Silymarin (positive control)

-

Male ICR mice (or other suitable strain), 6-8 weeks old

-

Animal handling and dosing equipment

-

Biochemical assay kits for ALT, AST, LPO, CAT, SOD, and TAS

-

Histology equipment and reagents

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to food and water.

-

Group Allocation: Randomly divide the mice into four groups (n=8-10 per group):

-

Group I (Normal Control): Receives the vehicle only.

-

Group II (CCl₄ Control): Receives the vehicle followed by CCl₄ administration.

-

Group III (PG-treated): Receives PG (e.g., 50 mg/kg, p.o.) followed by CCl₄ administration.[4]

-

Group IV (Silymarin-treated): Receives silymarin (e.g., 100 mg/kg, p.o.) followed by CCl₄ administration.

-

-

Dosing Regimen:

-

Administer the vehicle, PG, or silymarin orally for a period of 7 to 20 days.[4]

-

On the final day of treatment, administer CCl₄ (e.g., 0.1 mL/kg, i.p., diluted in olive oil) to all groups except the Normal Control group, 2 hours after the final dose of the test compound/vehicle.

-

-

Sample Collection: 24 hours after CCl₄ administration, euthanize the mice.

-

Collect blood via cardiac puncture for serum separation.

-

Perfuse the liver with ice-cold saline and excise it.

-

-

Biochemical Analysis:

-

Use the collected serum to measure the levels of ALT and AST using commercially available kits.

-

Homogenize a portion of the liver tissue to prepare a 10% (w/v) homogenate in cold buffer.

-

Centrifuge the homogenate and use the supernatant to determine the levels of LPO, CAT, SOD, and TAS using appropriate assay kits.

-

-

Histopathological Examination:

-

Fix a portion of the liver tissue in 10% neutral buffered formalin.

-

Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

-

Examine the stained sections under a microscope to assess the extent of liver damage.

-

In Vitro Hepatoprotective Activity Protocol: Toxin-Induced Injury in HepG2 Cells

This protocol outlines a method to assess the cytoprotective effects of this compound against a hepatotoxin in a human liver cell line.

Materials:

-

This compound (PG)

-

HepG2 cells (or other suitable hepatic cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Hepatotoxin (e.g., carbon tetrachloride, acetaminophen, or tert-butyl hydroperoxide)

-

MTT or similar cell viability assay kit

-

Assay kits for LDH, ALT, and AST release

-

Assay kits for intracellular reactive oxygen species (ROS)

Procedure:

-

Cell Culture: Culture HepG2 cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of PG (determined by a preliminary cytotoxicity assay) for a specified period (e.g., 12-24 hours). Include a vehicle control group.

-

Induction of Cell Injury: After the pre-treatment period, expose the cells to a pre-determined concentration of the hepatotoxin (e.g., 40 mM CCl₄ for 1.5 hours) in the presence of PG.[7] Include a toxin-only control group.

-

Assessment of Cell Viability:

-

Perform an MTT assay to determine the percentage of viable cells in each treatment group.

-

-

Measurement of Enzyme Leakage:

-

Collect the cell culture supernatant to measure the activity of released LDH, ALT, and AST using commercial kits.

-

-

Determination of Intracellular ROS:

-

Use a fluorescent probe (e.g., DCFH-DA) to measure the levels of intracellular ROS.

-

Visualizations

Signaling Pathway

Caption: Putative signaling pathway of this compound's hepatoprotective action.

Experimental Workflows

Caption: Workflow for the in vivo hepatoprotective activity assessment.

Caption: Workflow for the in vitro hepatoprotective activity assessment.

References

- 1. Comparative Study on the Absorption and Metabolism of Pinoresinol and Pinoresinol-4-O-β-D-Glucopyranoside in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hepatoprotective effect of pinoresinol on carbon tetrachloride-induced hepatic damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antihyperglycemic Studies with (-)-Pinoresinol 4-O-glucoside in vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Pinoresinol 4-O-glucoside (PG) is a lignan glycoside found in various plants, including prunes (Prunus domestica) and Lonicera japonica.[1][2] Emerging research has highlighted its potential as an antihyperglycemic agent, demonstrating significant effects on glucose metabolism and related complications in preclinical studies. These notes provide a summary of the quantitative data and detailed protocols from in vivo studies investigating the antihyperglycemic properties of PG.

Data Presentation

The antihyperglycemic and associated antioxidant effects of this compound have been quantified in several key studies. The data is summarized below for clarity and comparative analysis.

Table 1: Summary of In Vivo Antihyperglycemic Effects of this compound

| Animal Model | Compound & Dosage | Treatment Duration | Key Outcomes | Reference |

| Streptozotocin (STZ)-induced diabetic male Swiss albino mice (27-30g) | This compound (50 mg/kg b.w., oral gavage) | 10 days | Serum Glucose: 37.83% reduction Serum Insulin: 25.37% increase | [1][2][3][4][5] |

Table 2: Summary of In Vivo Effects on Oxidative Stress Markers in STZ-Induced Diabetic Mice

| Parameter | Effect of PG (50 mg/kg b.w.) | Reference |

| Lipid Peroxides (LPO) | 51.77% reduction | [3] |

| Catalase (CAT) | 93.02% increase | [3] |

| Superoxide Dismutase (SOD) | 70.79% increase | [3] |

| Total Antioxidant Status (TAS) | 101.90% increase | [3] |

Table 3: In Vitro α-Glucosidase Inhibitory Activity

| Compound | IC₅₀ Value | Mechanism | Reference |

| This compound | 48.13 µg/mL | Inhibition of α-glucosidase | [1][3][4] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on the available literature and are intended for research purposes only.

Protocol 1: Induction of Type 1 Diabetes Mellitus in Mice

This protocol describes the induction of hyperglycemia in mice using streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells.

Materials:

-

Male Swiss albino mice (27-30 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), cold

-

Glucometer and test strips

-

Animal housing with controlled temperature and light cycle

-

Standard rodent chow and water

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Fast the mice overnight (8-12 hours) with free access to water.

-

Prepare a fresh solution of STZ in cold citrate buffer immediately before injection.

-

Induce diabetes by administering a single intraperitoneal (IP) injection of STZ.

-

Three days post-injection, measure fasting blood glucose levels from the tail vein using a glucometer.

-

Mice with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and are selected for the study.

Protocol 2: Administration of this compound and Sample Collection

This protocol outlines the treatment of diabetic mice with PG and the subsequent collection of biological samples.

Materials:

-

Diabetic mice from Protocol 1

-

This compound (PG)

-

Vehicle (e.g., saline or distilled water)

-

Oral gavage needles

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Divide the diabetic mice into groups: a diabetic control group receiving the vehicle and a treatment group receiving PG.

-

Prepare a suspension of PG in the chosen vehicle at the desired concentration.

-

Administer PG (50 mg/kg b.w.) or vehicle daily via oral gavage for the specified duration (e.g., 10 days).[3]

-

Monitor animal weight and general health throughout the study.

-

At the end of the treatment period, fast the mice overnight.

-

Collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.

-